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Introduction
The genus Evodia, a member of the Rutaceae family, is a rich source of structurally diverse

and biologically active secondary metabolites. These compounds, primarily alkaloids and

limonoids, have garnered significant interest in the scientific community for their potential

therapeutic applications, including anti-inflammatory, anti-cancer, and analgesic properties. The

precise structural characterization of these molecules is a critical prerequisite for understanding

their structure-activity relationships and for the development of new pharmaceuticals. Nuclear

Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool

for the unambiguous structural elucidation of these complex natural products. This document

provides detailed application notes and experimental protocols for the use of NMR

spectroscopy in the structural analysis of compounds isolated from Evodia.

Key Compound Classes in Evodia
The two predominant classes of bioactive compounds found in Evodia species are quinazoline

alkaloids and tetranortriterpenoids known as limonoids.

Quinazoline Alkaloids: Evodiamine and rutaecarpine are the most well-known examples.

These compounds feature a rigid, fused heterocyclic ring system.
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Limonoids: Limonin is a characteristic highly oxygenated and structurally complex limonoid

found in Evodia.

The structural determination of these compounds relies heavily on a suite of 1D and 2D NMR

experiments.

Data Presentation: NMR Chemical Shifts of
Representative Evodia Compounds
The following tables summarize the ¹H and ¹³C NMR chemical shift data for key compounds

isolated from Evodia. These values are crucial for the identification and structural verification of

these compounds.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Evodiamine (in CDCl₃)
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Position δC (ppm) δH (ppm, mult., J in Hz)

2 147.2 -

3a 128.9 -

4 125.9 7.42 (d, 8.0)

5 118.6 7.18 (t, 7.6)

6 126.5 7.35 (t, 7.6)

7 111.4 8.12 (d, 8.0)

7a 137.9 -

8 162.1 -

13b 109.1 -

14 59.8 4.15 (s)

14a 137.8 -

1 122.9 7.29 (d, 7.6)

2' 122.3 7.11 (t, 7.6)

3' 119.8 6.85 (t, 7.6)

4' 111.2 6.79 (d, 7.6)

4a' 126.8 -

8a' 136.2 -

N-CH₃ 34.2 3.81 (s)

5' 48.1 3.15 (t, 6.4)

6' 20.9 2.90 (t, 6.4)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Rutaecarpine (in DMSO-d₆)
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Position δC (ppm) δH (ppm, mult., J in Hz)

1 112.5 7.60 (d, 8.0)

2 120.9 7.15 (t, 7.5)

3 122.1 7.45 (t, 7.5)

4 119.1 7.30 (d, 8.0)

4a 138.1 -

5 158.4 -

5a 121.5 -

6 43.1 4.45 (t, 7.0)

7 20.1 3.20 (t, 7.0)

8a 137.2 -

9 126.4 8.15 (d, 8.0)

10 125.1 7.70 (t, 7.5)

11 129.5 7.40 (t, 7.5)

12 115.8 7.85 (d, 8.0)

12a 147.8 -

13a 115.9 -

NH - 12.0 (br s)

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Limonin (in CDCl₃)
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Position δC (ppm) δH (ppm, mult., J in Hz)

1 79.1 4.04 (d, 12.5)

2 36.1 2.45 (m), 2.25 (m)

3 169.8 -

5 52.1 2.89 (s)

6 36.9
2.65 (dd, 15.0, 3.0), 2.95 (dd,

15.0, 12.5)

7 206.5 -

9 48.9 2.48 (d, 12.5)

11 21.1 1.85 (m), 1.65 (m)

12 26.5 1.45 (m), 1.75 (m)

14 65.8 -

15 53.9 4.01 (s)

16 166.5 -

17 78.1 5.47 (s)

19 65.5 4.48 (d, 12.5), 4.78 (d, 12.5)

21 120.2 6.34 (d, 1.5)

22 109.8 7.41 (t, 1.5)

23 143.3 7.40 (d, 1.5)

Me-4 18.9 1.28 (s)

Me-8 21.5 1.18 (s)

Me-10 20.8 1.08 (s)

Me-13 16.9 1.19 (s)

Experimental Protocols
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Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Sample Purity: The isolated compound should be of high purity (>95%), as impurities can

complicate spectral interpretation.

Solvent Selection: A suitable deuterated solvent that fully dissolves the compound must be

chosen. Common solvents for Evodia compounds include Chloroform-d (CDCl₃), Methanol-

d₄ (CD₃OD), and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect

chemical shifts.[1]

Concentration: For ¹H NMR, a concentration of 1-10 mg in 0.5-0.7 mL of solvent is generally

sufficient. For ¹³C NMR and 2D NMR experiments, a higher concentration of 10-50 mg is

recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]

Procedure:

Weigh the purified compound accurately into a clean, dry vial.

Add the appropriate volume of deuterated solvent.

Gently vortex or sonicate the vial to ensure complete dissolution.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean 5 mm NMR tube to remove any particulate matter.[2]

Cap the NMR tube securely.

1D NMR Spectroscopy
a. ¹H NMR (Proton NMR)

Objective: To determine the number of different types of protons, their chemical environment,

and their connectivity through spin-spin coupling.

Methodology:
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Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Acquire a standard ¹H NMR spectrum using a 30° or 90° pulse.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS

at 0.00 ppm).

Integrate the signals to determine the relative number of protons for each resonance.

b. ¹³C NMR (Carbon-13 NMR)

Objective: To determine the number of different types of carbon atoms in the molecule.

Methodology:

Use the same locked and shimmed sample.

Acquire a proton-decoupled ¹³C NMR spectrum. This removes ¹H-¹³C coupling, resulting in

a single sharp peak for each unique carbon atom.

A larger number of scans is required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

2D NMR Spectroscopy
a. ¹H-¹H COSY (Correlation Spectroscopy)

Objective: To identify protons that are coupled to each other, typically through two or three

bonds.
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Methodology:

Set up a COSY experiment using standard pulse sequences (e.g., COSY90 or COSY45).

Optimize the spectral width in both dimensions to encompass all proton signals.

Acquire the 2D data set. The experiment time will depend on the sample concentration

and the desired resolution.

Process the data using a 2D Fourier transform and phase correction.

Analyze the cross-peaks, which indicate correlations between coupled protons.

b. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Objective: To identify direct one-bond correlations between protons and the carbons to which

they are attached.

Methodology:

Set up an HSQC experiment. Edited HSQC sequences can also be used to differentiate

between CH, CH₂, and CH₃ groups.

Set the spectral width in the F2 dimension for ¹H and in the F1 dimension for ¹³C.

Acquire the 2D data.

Process the data.

Each cross-peak in the spectrum correlates a proton signal with the signal of the carbon it

is directly bonded to.

c. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To identify longer-range correlations between protons and carbons, typically over

two to three bonds. This is crucial for connecting different spin systems and elucidating the

carbon skeleton.
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Methodology:

Set up an HMBC experiment.

The spectral widths are set similarly to the HSQC experiment.

The key parameter to optimize is the long-range coupling delay, which is typically set to a

value corresponding to a coupling constant of 4-10 Hz.

Acquire and process the 2D data.

Cross-peaks indicate correlations between protons and carbons that are separated by

multiple bonds.

Mandatory Visualizations
Experimental Workflow
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Workflow for NMR-based structural elucidation.
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Evodia compounds, particularly the alkaloids evodiamine and rutaecarpine, have been shown

to exert their biological effects by modulating key cellular signaling pathways, such as the

Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways,

which are often implicated in inflammation and cancer.

MAPK Signaling Pathway Inhibition by Evodia Alkaloids
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Inhibition of the MAPK pathway by Evodia alkaloids.
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NF-κB Signaling Pathway Inhibition by Evodiamine
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Inhibition of the NF-κB pathway by Evodiamine.

Conclusion
NMR spectroscopy is an unparalleled technique for the structural elucidation of the complex

and diverse compounds found in Evodia. A systematic approach, combining 1D and 2D NMR

experiments, allows for the complete and unambiguous assignment of proton and carbon

signals, leading to the definitive determination of the molecular structure. The protocols and

data presented herein provide a comprehensive guide for researchers engaged in the isolation

and characterization of these medicinally important natural products. A thorough understanding

of their structure is the foundation for further investigation into their biological activities and

potential as therapeutic agents.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Design, synthesis and anti-proliferative activity of 3-aryl-evodiamine derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

2. NMR Sample Preparation [nmr.chem.umn.edu]

3. mdpi.com [mdpi.com]

4. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact
on Src/FAK-Mediated Macrophage Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application of NMR Spectroscopy for the Structural
Elucidation of Evodia Compounds]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675406#nmr-spectroscopy-for-structural-
elucidation-of-evodia-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.mdpi.com/1420-3049/18/12/15750
https://pubmed.ncbi.nlm.nih.gov/35008520/
https://www.benchchem.com/product/b1675406?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12224201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12224201/
https://nmr.chem.umn.edu/samprep.html
https://www.mdpi.com/1420-3049/18/12/15750
https://pubmed.ncbi.nlm.nih.gov/35008520/
https://pubmed.ncbi.nlm.nih.gov/35008520/
https://www.benchchem.com/product/b1675406#nmr-spectroscopy-for-structural-elucidation-of-evodia-compounds
https://www.benchchem.com/product/b1675406#nmr-spectroscopy-for-structural-elucidation-of-evodia-compounds
https://www.benchchem.com/product/b1675406#nmr-spectroscopy-for-structural-elucidation-of-evodia-compounds
https://www.benchchem.com/product/b1675406#nmr-spectroscopy-for-structural-elucidation-of-evodia-compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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